molecular formula C22H21N3O6S2 B2814041 methyl (2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate CAS No. 864941-29-7

methyl (2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate

Cat. No.: B2814041
CAS No.: 864941-29-7
M. Wt: 487.55
InChI Key: NPEYSUCAWKEXIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate is a synthetic small molecule characterized by a thiophene core substituted with:

  • A methyl carbamate group at the 3-carbonyl position.
  • A benzamido group at the 2-position, further modified by a para-substituted N-benzyl-N-methylsulfamoyl moiety.

While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., ethyl carbamate derivatives in ) indicate that coupling agents like PyBOP and bases like DIPEA in DMF may be employed for synthesis . Analytical methods such as ¹H/¹³C-NMR and HRMS (High-Resolution Mass Spectrometry) are critical for confirming its structure and purity, as demonstrated in related compounds .

Properties

IUPAC Name

methyl N-[2-[[4-[benzyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S2/c1-25(14-15-6-4-3-5-7-15)33(29,30)17-10-8-16(9-11-17)19(26)23-21-18(12-13-32-21)20(27)24-22(28)31-2/h3-13H,14H2,1-2H3,(H,23,26)(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPEYSUCAWKEXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Modifications

The table below compares the target compound with its closest analogs from the evidence:

Compound Name / ID Core Structure Substituents (R Groups) Carbamate Group Yield (%) Melting Point (°C) Molecular Formula
Target Compound Thiophene-3-carbonyl 4-(N-Benzyl-N-methylsulfamoyl)benzamido at C2 Methyl N/A N/A C₂₃H₂₂N₄O₆S₂
Ethyl (2-(4-(N-Phenylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate (17f) Thiophene-3-carbonyl 4-(N-Phenylsulfamoyl)benzamido at C2 Ethyl 16 184–185 C₂₂H₂₁N₃O₆S₂
Ethyl (2-(4-(N-(4-Fluorophenyl)sulfamoyl)benzamido)thiophene-3-carbonyl)carbamate (17g) Thiophene-3-carbonyl 4-(N-(4-Fluorophenyl)sulfamoyl)benzamido at C2 Ethyl 30 169–170 C₂₂H₂₀FN₃O₆S₂
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide Thiophene-2-carboxamide 3-[(4-Chlorobenzyl)sulfonyl], N-(4-chlorophenyl) at C2 None N/A N/A C₁₈H₁₃Cl₂NO₃S₂
Key Observations:

Carbamate vs. Carboxamide: The target compound and analogs use a carbamate group (methyl or ethyl), whereas ’s compound employs a carboxamide, which may alter solubility and metabolic stability .

Sulfonamide Substitutions :

  • The N-benzyl-N-methylsulfamoyl group in the target compound introduces steric bulk and electron-donating effects compared to N-phenyl (17f) or N-(4-fluorophenyl) (17g) groups. This modification could enhance target selectivity or reduce off-target interactions .
  • ’s compound uses a bis-chlorophenyl sulfonyl group, which increases molecular weight (426.34 g/mol) and may enhance halogen bonding interactions .

Synthetic Yields :

  • Analogs in show variable yields (8–30%), suggesting synthetic challenges in sulfonamide coupling or purification. The target compound’s N-benzyl-N-methyl substitution might further complicate synthesis due to increased steric hindrance .

Physicochemical and Spectral Properties

  • Melting Points : Analogs with bulky substituents (e.g., 17f, 17g) exhibit higher melting points (169–185°C), correlating with crystalline stability. The target compound’s melting point is unreported but likely falls within this range .
  • NMR Data :
    • The thiophene protons in similar compounds resonate at δ 7.2–8.1 ppm (¹H-NMR), while sulfonamide NH peaks appear at δ 10.5–11.0 ppm .
    • Methyl groups in the carbamate and N-methylsulfamoyl moieties (target) would show distinct singlets near δ 3.0–3.5 ppm .
  • HRMS : All analogs in match calculated molecular weights within 5 ppm error, confirming synthetic accuracy. The target compound’s expected [M+H]⁺ ion is 527.10 (C₂₃H₂₂N₄O₆S₂) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl (2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of the thiophene core using the Gewald reaction, which combines ethyl cyanoacetate, sulfur, and ketones under reflux (e.g., acetonitrile, 1–3 min) .
  • Step 2 : Introduction of the benzamido and sulfamoyl groups via nucleophilic acyl substitution. For example, coupling with 4-(N-benzyl-N-methylsulfamoyl)benzoyl chloride in dry CH₂Cl₂ with triethylamine (TEA) as a catalyst .
  • Purification : Reverse-phase HPLC (methanol-water gradient) is critical for isolating high-purity products (67–70% yield) .
  • Key Variables : Reaction time (18 h for optimal yields), anhydrous conditions, and stoichiometric control of reagents (e.g., 1.2 equivalents of anhydrides) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • ¹H/¹³C NMR : Identify chemical shifts for key functional groups (e.g., carbamate C=O at ~160–170 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Detect absorption bands for C=O (1650–1750 cm⁻¹), S=O (1150–1250 cm⁻¹), and NH stretches (3300–3500 cm⁻¹) .
  • LC-MS/HRMS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • Melting Point Analysis : Consistency with literature values (e.g., 190–220°C range for similar carbamates) .

Q. What solvent systems are suitable for solubility and stability studies?

  • Methodological Answer : Prioritize aprotic solvents due to the compound’s hydrolytic sensitivity:

  • Polar Solvents : DMF, DMSO for dissolution (≥10 mg/mL).
  • Non-Polar Solvents : CH₂Cl₂ or CHCl₃ for reactions; avoid aqueous buffers unless stabilized with surfactants .
  • Stability Tests : Monitor degradation via HPLC under varying pH (4–10) and temperatures (4–37°C) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Methodological Answer : Combine in silico tools to assess target interactions:

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes like cholinesterases (docking scores ≤-7.0 kcal/mol suggest strong affinity) .
  • MD Simulations : GROMACS for stability analysis (RMSD <2.0 Å over 100 ns trajectories) .
  • ADMET Prediction : SwissADME to evaluate permeability (e.g., Caco-2 >5 × 10⁻⁶ cm/s) and cytochrome P450 interactions .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer : Systematically address variables:

  • Assay Conditions : Standardize protocols (e.g., MIC assays at pH 7.4, 37°C) to compare antibacterial activity .
  • Structural Analogues : Compare with derivatives (e.g., ethyl vs. methyl esters) to identify SAR trends .
  • Meta-Analysis : Use tools like RevMan to pool data from independent studies, applying fixed-/random-effects models .

Q. How can researchers optimize the compound’s selectivity for specific enzyme targets?

  • Methodological Answer : Employ medicinal chemistry approaches:

  • Functional Group Modifications : Replace the benzyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance cholinesterase inhibition .
  • Proteomic Profiling : Use affinity chromatography to identify off-target binding partners .
  • Kinetic Studies : Determine Kᵢ values via Lineweaver-Burk plots to assess competitive/non-competitive inhibition .

Data Contradiction Analysis

Q. How to interpret conflicting NMR spectral data for carbamate derivatives?

  • Methodological Answer :

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; carbamate NH protons may appear broad in DMSO due to hydrogen bonding .
  • Dynamic Disorder : Use VT-NMR (variable temperature) to resolve splitting caused by rotameric equilibria (e.g., -SO₂N(CH₃)Bz groups) .
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis (e.g., disorder parameters Q = 0.427 Å for cyclohexene moieties) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.